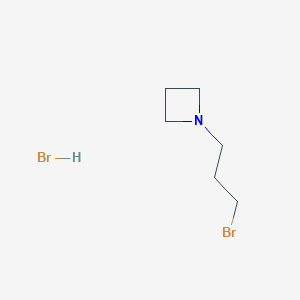![molecular formula C19H19FN2OS B2961261 1-(3,5-dimethylbenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851865-57-1](/img/structure/B2961261.png)
1-(3,5-dimethylbenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dimethylbenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of a 3,5-dimethylbenzoyl group, a 4-fluorophenylmethylsulfanyl group, and a 4,5-dihydro-1H-imidazole core
準備方法
The synthesis of 1-(3,5-dimethylbenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Core: The imidazole ring can be synthesized through the reaction of an aryl amidine with a ketone under transition-metal-free conditions.
Introduction of the 3,5-Dimethylbenzoyl Group: The 3,5-dimethylbenzoyl group can be introduced via Friedel-Crafts acylation using 3,5-dimethylbenzoyl chloride and an appropriate Lewis acid catalyst.
Attachment of the 4-Fluorophenylmethylsulfanyl Group: The final step involves the nucleophilic substitution reaction of the imidazole core with 4-fluorophenylmethylsulfanyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
化学反応の分析
1-(3,5-dimethylbenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or sulfanyl groups, using reagents like alkyl halides or aryl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its structural features make it a candidate for studying enzyme inhibition and receptor binding, which can provide insights into biological processes and potential therapeutic targets.
Medicine: The compound may exhibit pharmacological activities, such as antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
作用機序
The mechanism of action of 1-(3,5-dimethylbenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into the active sites of enzymes or bind to receptors, thereby influencing biochemical pathways and cellular processes.
類似化合物との比較
1-(3,5-dimethylbenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be compared with other imidazole derivatives, such as:
1,3,5-tris(1-imidazolyl)benzene: This compound contains three imidazole groups attached to a benzene ring, making it structurally distinct from the target compound.
4,5-dihydro-1H-imidazol-5-one: This compound features a similar imidazole core but lacks the benzoyl and sulfanyl groups, resulting in different chemical properties and applications.
特性
IUPAC Name |
(3,5-dimethylphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2OS/c1-13-9-14(2)11-16(10-13)18(23)22-8-7-21-19(22)24-12-15-3-5-17(20)6-4-15/h3-6,9-11H,7-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIYAUMGPJWTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-bromophenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2961179.png)
![3-chloro-4-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2961180.png)


![6-chloro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide](/img/structure/B2961187.png)
![N-[1-(adamantan-1-yl)propan-2-yl]-3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanamide](/img/structure/B2961188.png)

![5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2961193.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2961196.png)

![1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride](/img/structure/B2961198.png)


